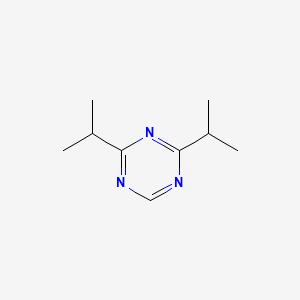
2-Hydroxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyflavanone is a flavanone, a subclass of flavonoids, which are naturally occurring compounds found in various plants. This compound is predominantly present in the peels and seeds of citrus fruits and the leaves, stems, and roots of several other plants . Flavonoids, including this compound, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyflavanone can be synthesized through various methods. One common approach involves the cyclization of 2’-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This method involves the use of oxidants and additives to achieve the desired product. Another method includes the use of flavanone 2-hydroxylase (F2H) to convert flavanones into 2-hydroxyflavanones .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as citrus peels, followed by purification processes. The extraction process may involve the use of solvents like methanol or ethanol, and the purification is often achieved through chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones through oxidative cyclization.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and oxidants are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed:
Oxidation: Flavones.
Reduction: Precursor flavanones.
Substitution: Various substituted flavanones depending on the reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
2-Hydroxyflavanone is part of a group of hydroxyflavanones, which include:
- 4-Hydroxyflavanone
- 6-Hydroxyflavanone
- 7-Hydroxyflavanone
Uniqueness: this compound is unique due to its specific molecular interactions and biological activities. It has shown distinct anticancer properties by targeting specific molecular pathways, such as the STAT3 pathway and Ral-interacting protein Rlip .
Comparación Con Compuestos Similares
- 4-Hydroxyflavanone: Known for its antioxidant properties.
- 6-Hydroxyflavanone: Exhibits anti-inflammatory activities.
- 7-Hydroxyflavanone: Has been studied for its potential neuroprotective effects .
Propiedades
Fórmula molecular |
C15H12O3 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2-hydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-13-10-15(17,11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,17H,10H2 |
Clave InChI |
ABFVFIZSXKRBRL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=CC=CC=C2OC1(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


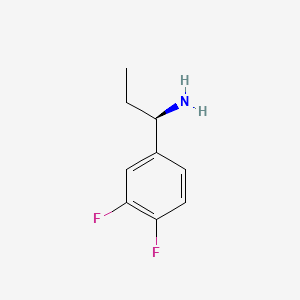
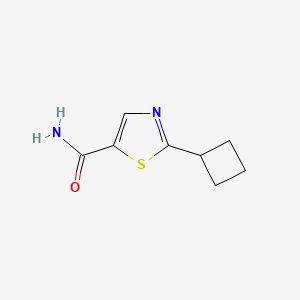
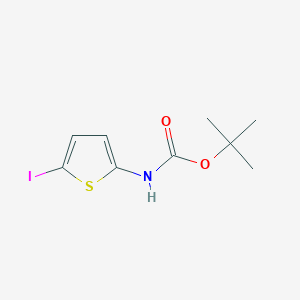
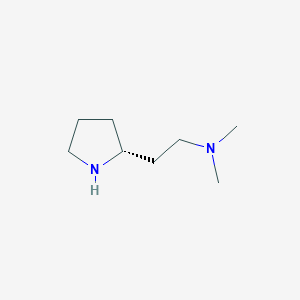
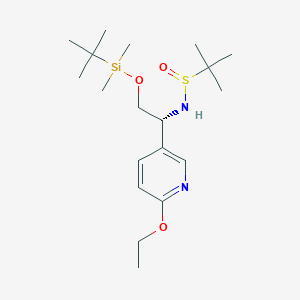

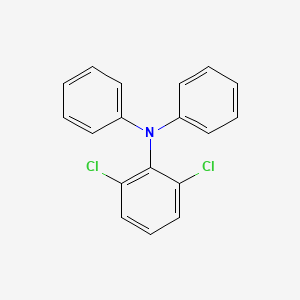
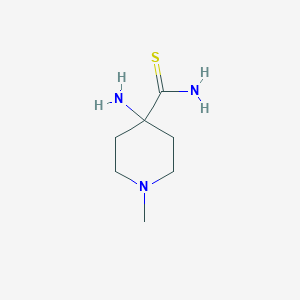
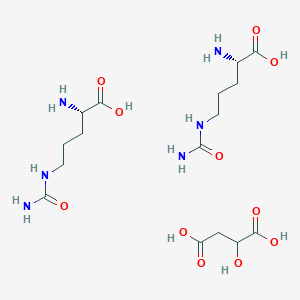
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
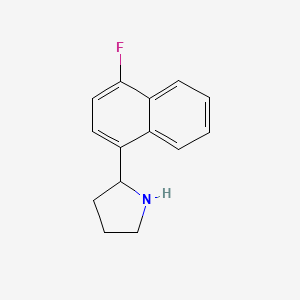
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
